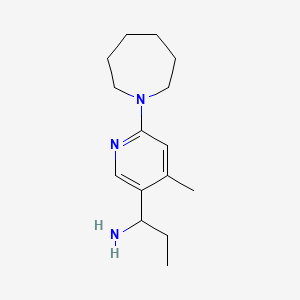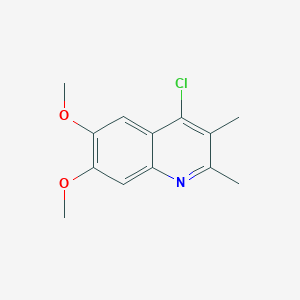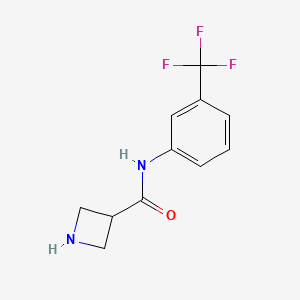
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide is a chemical compound with the molecular formula C11H11F3N2O and a molecular weight of 244.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring bearing a carboxamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves the reaction of 3-(trifluoromethyl)benzylamine with azetidine-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, which is crucial for binding to specific targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenyl)azetidine hydrochloride
- 3-(Trifluoromethyl)benzyl)azetidine hydrochloride
Uniqueness
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and structural rigidity, which are not commonly found in other similar compounds .
Properties
Molecular Formula |
C11H11F3N2O |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-2-1-3-9(4-8)16-10(17)7-5-15-6-7/h1-4,7,15H,5-6H2,(H,16,17) |
InChI Key |
QKVNMDKRAUSZLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



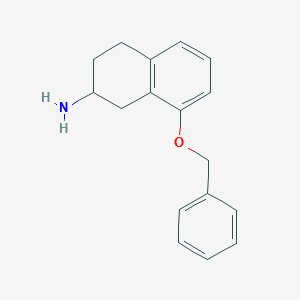
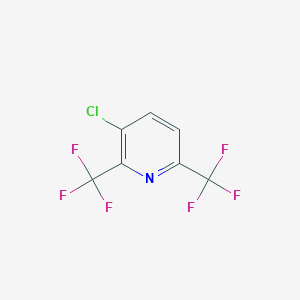
![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)
![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)

![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
